3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
CAS No.: 63990-48-7
Cat. No.: VC18670222
Molecular Formula: C17H24N2O
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63990-48-7 |
|---|---|
| Molecular Formula | C17H24N2O |
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | 1-[3-(2-phenylethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
| Standard InChI | InChI=1S/C17H24N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 |
| Standard InChI Key | YBZJPJLESWJLTK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1C2CCC1CN(C2)CCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 1-[3-(2-phenylethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one, reflects its bicyclo[3.2.1]octane core, where nitrogen atoms occupy the 3- and 8-positions. The phenethyl group () and propionyl moiety () contribute to its lipophilicity and conformational rigidity . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 272.39 g/mol | |
| Boiling Point | 420.8°C at 760 mmHg | |
| Density | 1.084 g/cm³ | |
| Flash Point | 178.4°C | |
| Refractive Index | 1.554 |
The bicyclic framework imposes steric constraints, influencing reactivity and interactions with biological targets.
Synthesis and Optimization Strategies
Synthetic routes to 3-phenethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane typically involve multi-step sequences starting from simpler amines or amino alcohols. A notable approach, inspired by analogous diazabicyclo compounds, utilizes pyroglutamic acid as a chiral precursor . Key steps include:
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Nitroenamine Formation: Condensation of nitroalkanes with enamines generates intermediates prone to cyclization .
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Reductive Cyclization: Catalytic hydrogenation or metal-mediated reduction closes the bicyclic system while preserving stereochemistry .
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Functionalization: Phenethyl and propionyl groups are introduced via alkylation or acylation under basic conditions .
Optimization focuses on enantioselectivity and yield. For example, VulcanChem reports yields exceeding 60% using palladium-catalyzed cross-coupling for phenethyl incorporation. Solvent choice (e.g., tetrahydrofuran or dichloromethane) and temperature control (0–25°C) are critical to minimizing side reactions .
Physicochemical and Spectroscopic Properties
The compound’s lipophilicity () and polar surface area (23.6 Ų) suggest moderate membrane permeability, aligning with its potential CNS activity . Spectroscopic data include:
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NMR: NMR signals at δ 1.05 (triplet, propionyl CH₃), δ 2.70–3.20 (multiplet, bicyclic CH₂), and δ 7.25 (aromatic protons) .
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating moderate thermal stability .
| Biological Parameter | Value | Source |
|---|---|---|
| Acute Toxicity (LD₅₀) | 600 mg/kg (mouse) | |
| Receptor Affinity (Kᵢ) | ~150 nM (D₂) |
Ongoing research explores its utility in:
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